

Stains-all: A Technical Guide to its History, Mechanism, and Applications

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Compound of Interest

Compound Name:	Stains-all
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stains-all, a cationic carbocyanine dye, is a versatile and metachromatic stain widely utilized in molecular biology and histochemistry for the differential staining of a variety of biomolecules. Its ability to impart distinct colors to proteins, DNA, RNA, and acidic polysaccharides makes it a valuable tool for their visualization and characterization. This technical guide provides a comprehensive overview of the history, chemical properties, and mechanism of action of **Stains-all**. Detailed experimental protocols for its use in polyacrylamide gel electrophoresis are presented, including a highly sensitive method for the detection of phosphoproteins. Furthermore, this guide explores its application in the analysis of glycoproteins and protein-nucleic acid interactions, supported by quantitative data and comparative analysis with other common biological stains.

Introduction

In the landscape of biological staining, few dyes offer the differential staining capabilities of **Stains-all**. This cationic carbocyanine dye, with the chemical name 1-Ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazolin-2-ylidene)-2-methylpropenyl]naphtho[1,2-d]thiazolium bromide, possesses the unique property of metachromasia, allowing it to stain different macromolecules in a variety of colors.^[1] Typically, proteins are stained red to pink, DNA appears blue, and RNA takes on a bluish-purple hue.^{[2][3]} This characteristic is particularly advantageous for the simultaneous visualization of multiple biomolecule types within a single gel matrix.

Stains-all is especially recognized for its utility in staining acidic proteins, such as phosphoproteins and glycoproteins, which often stain poorly with conventional dyes like Coomassie Brilliant Blue.^[4] Its application extends to the study of protein-nucleic acid complexes and the analysis of nucleic acid structures. This guide aims to provide a detailed technical resource for researchers, covering the fundamental principles of **Stains-all** staining and offering practical guidance for its application in the laboratory.

History and Development

The development of synthetic dyes began in the mid-19th century with the discovery of mauveine by William Henry Perkin in 1856.^[5] This discovery paved the way for the synthesis of a vast array of organic dyes, including the carbocyanine dyes, a class to which **Stains-all** belongs. Carbocyanine dyes were initially developed for use as photosensitizers in the photographic industry.^[6] Their unique photophysical properties, including strong fluorescence and high photostability, later led to their widespread adoption in biological research for applications such as fluorescent labeling and neuronal tracing.^{[7][8]}

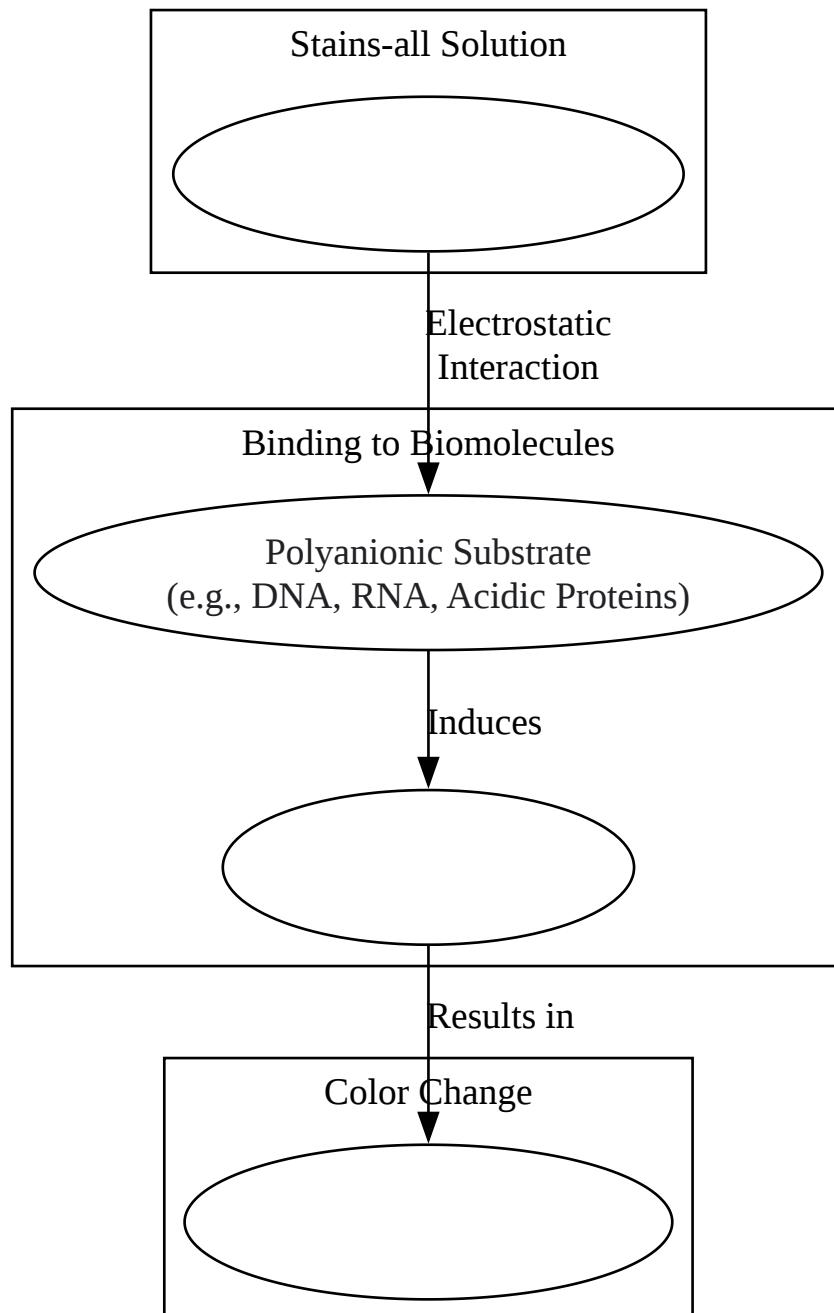
While the precise date and the researchers who first synthesized **Stains-all** are not readily available in the reviewed literature, its use as a biological stain became prominent in the latter half of the 20th century. Its value in histology and molecular biology was recognized for its ability to differentially stain various tissue components and macromolecules.

Mechanism of Action: The Phenomenon of Metachromasia

The differential staining properties of **Stains-all** are attributed to the phenomenon of metachromasia. Metachromasia is the ability of a dye to stain different substances in different colors. This occurs when the dye molecules aggregate or stack upon binding to a polyanionic substrate, such as nucleic acids or acidic proteins. The formation of these aggregates alters the electronic state of the dye molecules, causing a shift in their light absorption spectrum and resulting in a change in the perceived color.

The cationic nature of **Stains-all** facilitates its electrostatic interaction with the negatively charged phosphate groups of nucleic acids and the acidic functional groups of certain proteins (e.g., carboxyl groups, phosphate groups). The density and arrangement of these negative

charges on the macromolecule influence the degree of dye aggregation and, consequently, the resulting color.



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Data Presentation: Quantitative and Comparative Analysis

The choice of a biological stain is often guided by its sensitivity, linear dynamic range, and compatibility with downstream applications. The following tables summarize the key quantitative parameters of **Stains-all** and provide a comparison with other commonly used protein stains.

Table 1: Detection Limits of **Stains-all** for Various Biomolecules

Biomolecule	Detection Limit	Reference
DNA (123 bp fragment)	~3 ng	[2]
tRNA	~90 ng	[2]
Phosphoproteins (e.g., Osteopontin)	< 1 ng (with silver enhancement)	[1][4]
Acidic Polysaccharides	10 - 500 ng	[1]

Table 2: Comparative Analysis of Protein Staining Methods

Feature	Stains-all	Coomassie Brilliant Blue	Silver Staining
Sensitivity	Moderate to High (especially for acidic proteins)	Moderate	Very High
Linear Dynamic Range	Moderate (e.g., 0.25 - 50 ng for Osteopontin with silver enhancement)[4]	Good	Narrow
Differential Staining	Yes (Proteins, DNA, RNA)	No	No
Staining of Acidic Proteins	Excellent	Poor to Moderate	Variable
Compatibility with Mass Spectrometry	Possible with destaining	Yes	Limited
Protocol Complexity	Moderate	Simple	Complex
Cost	Moderate	Low	High

Experimental Protocols

General Protocol for Staining Proteins and Nucleic Acids in Polyacrylamide Gels

This protocol is a general guideline for the use of **Stains-all** to visualize proteins, DNA, and RNA in polyacrylamide gels.

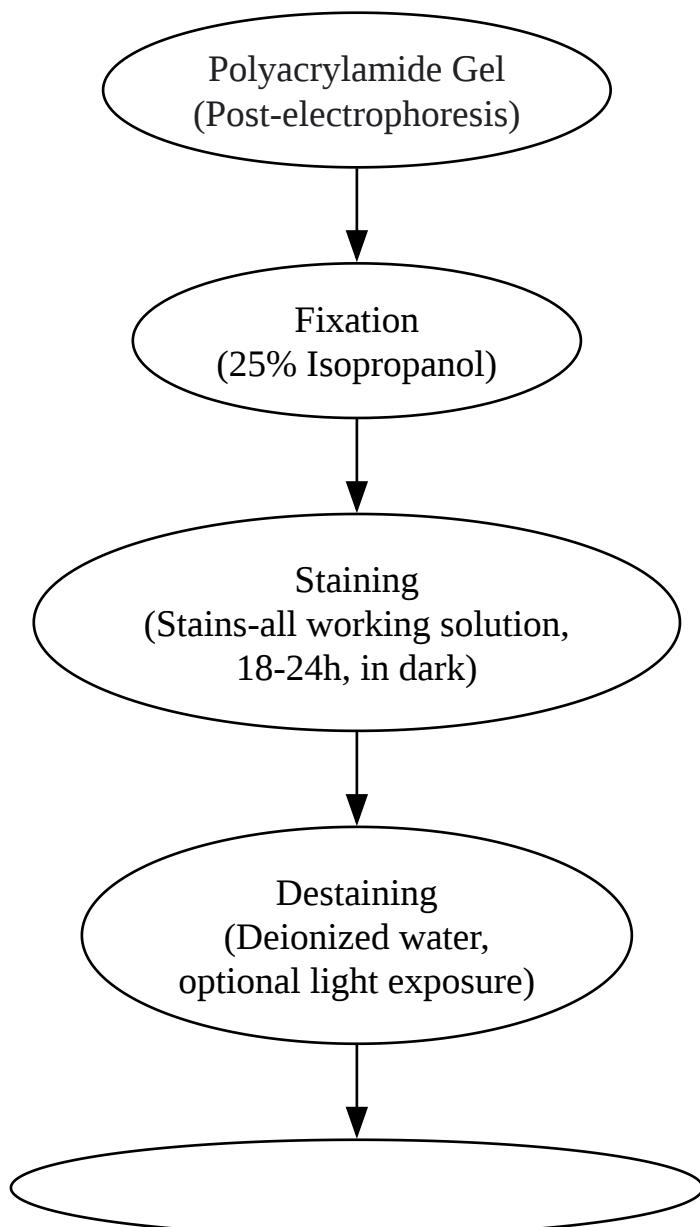
Materials:

- **Stains-all** (CAS 7423-31-6)
- Formamide
- Isopropanol

- 3.0 M Tris-HCl, pH 8.8
- Deionized water
- Staining trays
- Light-protective cover (e.g., aluminum foil)

Procedure:

- Stock Solution Preparation (0.1% w/v): Dissolve 10 mg of **Stains-all** in 10 mL of formamide. This stock solution should be stored at -20°C and protected from light.[2]
- Working Staining Solution Preparation: For 20 mL of working solution, combine the following:
 - 1 mL of 0.1% **Stains-all** stock solution
 - 1 mL of formamide
 - 5 mL of isopropanol
 - 100 µL of 3.0 M Tris-HCl, pH 8.8
 - 12.9 mL of deionized water[2]
- Gel Fixation (for protein gels): After electrophoresis, fix the gel in a solution of 25% isopropanol for at least 30 minutes to remove SDS, which can interfere with staining.
- Staining: Immerse the gel in the working staining solution in a staining tray. Cover the tray to protect it from light and gently agitate for 18-24 hours at room temperature.[2]
- Destaining: Remove the staining solution and wash the gel with deionized water. Destaining can be accelerated by exposing the gel to a light box for a short period (e.g., 30 minutes), but care should be taken as prolonged exposure can cause the bands to fade.[2]
- Visualization and Documentation: Photograph the gel immediately after destaining. The differential staining will be visible: proteins will appear red/pink, DNA blue, and RNA bluish-purple.



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Enhanced Staining of Phosphoproteins and Acidic Glycoproteins with Silver Nitrate

This protocol combines **Stains-all** with silver nitrate to significantly enhance the sensitivity and stability of staining for phosphoproteins and other acidic proteins.[\[4\]](#)

Materials:

- **Stains-all** staining reagents (as in 5.1)
- Silver nitrate (AgNO_3)
- Developing solution (e.g., 0.04% formaldehyde in 2% sodium carbonate)
- Stop solution (e.g., 5% acetic acid)

Procedure:

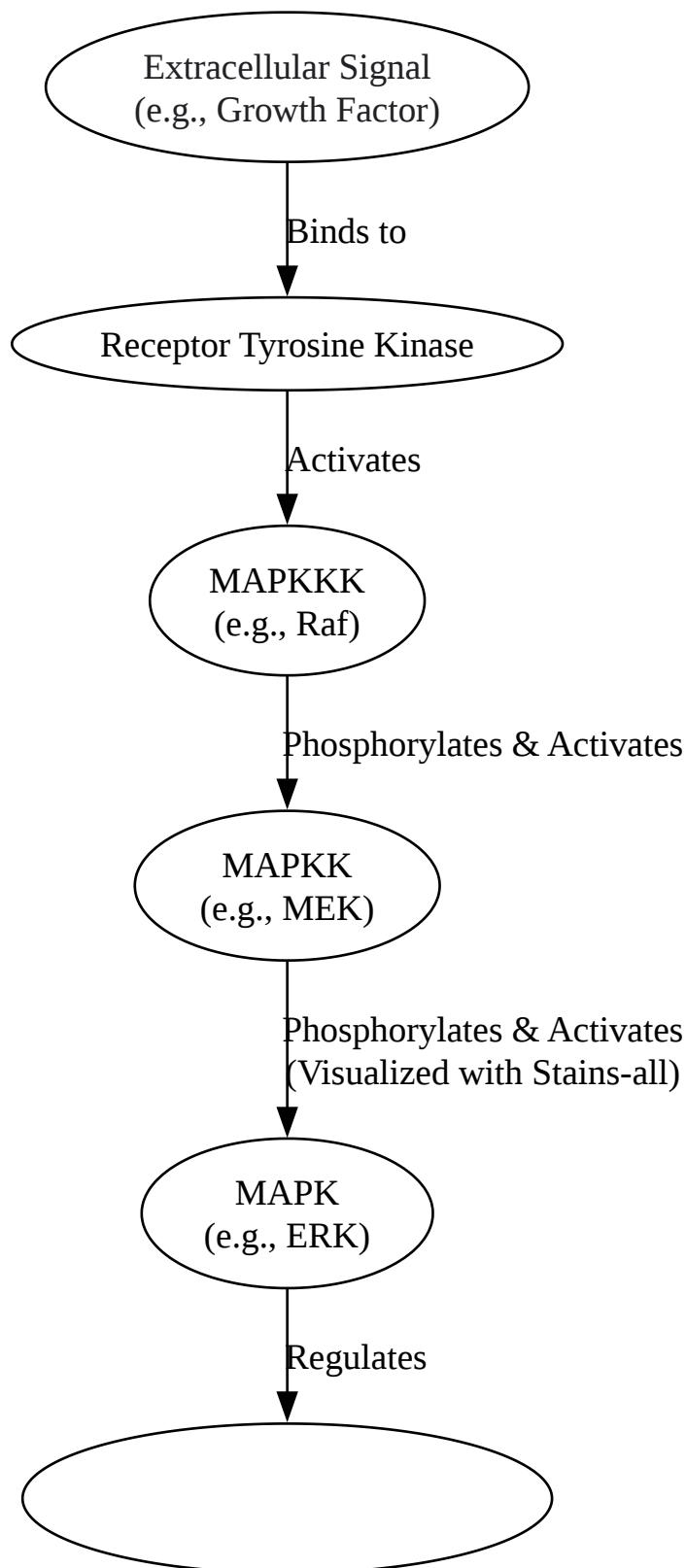
- Follow the general **Stains-all** staining and destaining protocol (steps 1-5 in section 5.1).
- After the initial destaining, wash the gel thoroughly with deionized water.
- Immerse the gel in a 0.1% (w/v) silver nitrate solution for 20-30 minutes with gentle agitation.
- Briefly rinse the gel with deionized water.
- Immerse the gel in the developing solution until the desired band intensity is achieved.
- Stop the development by adding the stop solution.
- Wash the gel with deionized water before imaging.

This combined protocol can increase the sensitivity for detecting phosphoproteins by more than five-fold compared to **Stains-all** alone.^[4]

Applications in Research and Drug Development

Analysis of Protein Phosphorylation in Signaling Pathways

The ability of **Stains-all**, particularly when combined with silver enhancement, to sensitively detect phosphoproteins makes it a valuable tool for studying signaling pathways. For example, in the study of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cell proliferation, differentiation, and apoptosis, **Stains-all** can be used to visualize the phosphorylation status of key kinases like ERK, JNK, and p38.

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Staining of Glycoproteins

Glycoproteins, proteins with covalently attached carbohydrate moieties, play critical roles in various biological processes. **Stains-all** can be used to stain glycoproteins, with highly acidic glycoproteins staining blue. For general glycoprotein staining, other methods like the Periodic acid-Schiff (PAS) stain are also commonly used, which specifically targets the carbohydrate portion of the molecule.^[9] While a specific, detailed protocol for **Stains-all** for all types of glycoproteins is not as well-defined as for phosphoproteins, its utility for acidic glycoproteins is established.^[4]

Visualization of Protein-Nucleic Acid Interactions

Stains-all's ability to differentially stain proteins and nucleic acids makes it suitable for analyzing protein-nucleic acid complexes in electrophoretic mobility shift assays (EMSAs). After separation on a non-denaturing gel, the gel can be stained with **Stains-all** to visualize both the free nucleic acid and the protein-nucleic acid complex, which will exhibit a shift in mobility. The different colors of the protein and nucleic acid components can aid in the interpretation of the results.

Conclusion

Stains-all is a powerful and versatile dye with a rich history rooted in the development of synthetic chemistry. Its unique metachromatic properties provide a distinct advantage in the simultaneous visualization of proteins, DNA, and RNA. While it serves as a general-purpose stain, its true strength lies in the sensitive detection of acidic macromolecules, particularly phosphoproteins and certain glycoproteins, which are often challenging to visualize with other methods. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize **Stains-all** in their experimental workflows, contributing to a deeper understanding of complex biological systems.

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